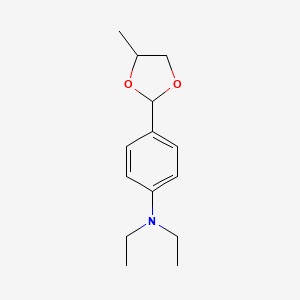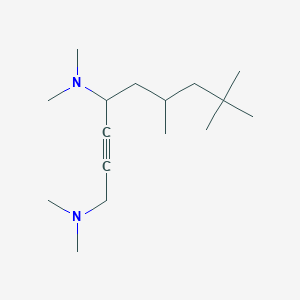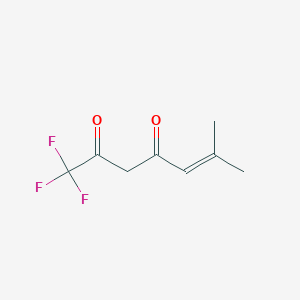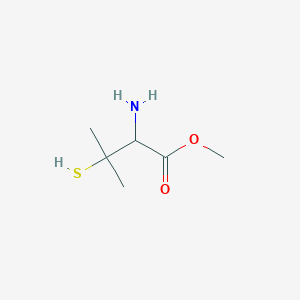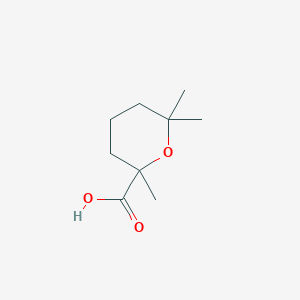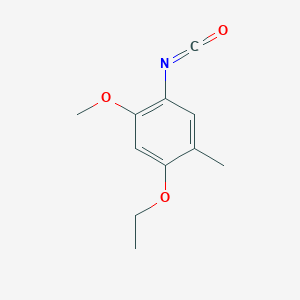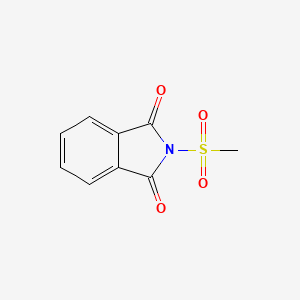
2-(Methanesulfonyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of phthalimides, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-isoindole-1,3(2H)-dione,2-(methylsulfonyl)- typically involves the reaction of phthalic anhydride with appropriate sulfonyl reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Investigated for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-isoindole-1,3(2H)-dione,2-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition is facilitated by the compound’s ability to fit into the enzyme’s active site and form stable interactions through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Phthalimide: Known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
25417-44-1 |
|---|---|
Fórmula molecular |
C9H7NO4S |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
2-methylsulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 |
Clave InChI |
UCJPRBGGRIVABG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



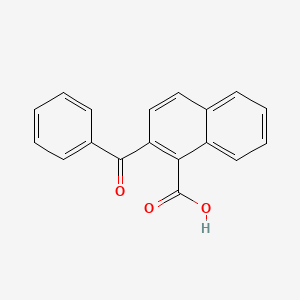

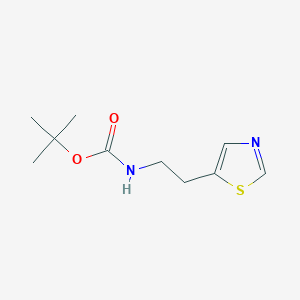
![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
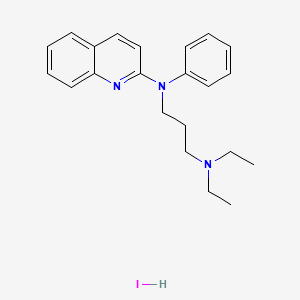
![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
